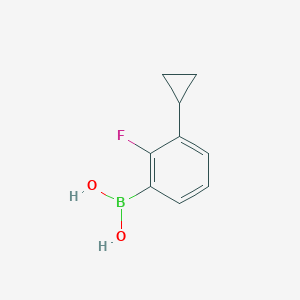

3-Cyclopropyl-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mecanismo De Acción

Target of Action

The primary target of 3-Cyclopropyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by This compound is the SM coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the presence of aerobically-generated peroxide-type oxidants in many ethereal solvents can lead to the oxidation of boronic acids . This can affect the efficiency of the SM coupling reaction .

Análisis Bioquímico

Biochemical Properties

They can form reversible covalent bonds with diols, which are present in many biological molecules such as carbohydrates and glycoproteins . This property allows boronic acids to participate in various biochemical reactions.

Molecular Mechanism

In the context of Suzuki–Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-2-fluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclopropyl-2-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation reactions to form the corresponding phenol and reduction reactions to yield the corresponding borane .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Suzuki-Miyaura Reaction: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Reduction: Corresponding borane.

Aplicaciones Científicas De Investigación

3-Cyclopropyl-2-fluorophenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Comparación Con Compuestos Similares

- 3-Fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 3-Cyclopropylphenylboronic acid

Comparison: 3-Cyclopropyl-2-fluorophenylboronic acid is unique due to the presence of both cyclopropyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these attributes are advantageous. Compared to its analogs, it offers enhanced reactivity and selectivity in certain cross-coupling reactions .

Actividad Biológica

Introduction

3-Cyclopropyl-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound (CAS No. 1801916-30-2) is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenylboronic acid structure. The synthesis typically involves the following steps:

- Starting Materials : Cyclopropyl-2-fluorobenzene and boronic acid derivatives.

- Reagents : Common reagents include palladium catalysts for cross-coupling reactions.

- Conditions : Reactions are often performed under an inert atmosphere at elevated temperatures to facilitate coupling.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Cyclopropyl-2-fluorobenzene |

| Reagents | Boronic acid, palladium catalyst |

| Conditions | Inert atmosphere, elevated temperature |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notable mechanisms include:

- Inhibition of Enzymes : It has been shown to inhibit certain proteases and kinases, which play critical roles in cellular signaling pathways.

- Antimicrobial Properties : Research indicates that boronic acids can disrupt bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that boronic acid derivatives, including this compound, effectively inhibited NorA efflux pumps in Staphylococcus aureus, resensitizing the bacteria to ciprofloxacin . This finding highlights the potential of this compound in combating antibiotic resistance.

- Cancer Research : In vitro studies have shown that boronic acids can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival . This suggests that this compound may have therapeutic applications in oncology.

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial efflux pumps | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets proteases and kinases |

Research Findings

Recent studies have highlighted the versatility of boronic acids in drug development:

- Drug Design : Boronic acids are being explored as scaffolds for designing new drugs due to their ability to form reversible covalent bonds with target proteins .

- Bioisosteric Modifications : Research has focused on modifying boronic acid derivatives to enhance their biological activity while reducing toxicity .

Propiedades

IUPAC Name |

(3-cyclopropyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUQOWZPVIAOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.